molecular formula C₁₄H₁₇NO₃ B1142260 [[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester CAS No. 660848-81-7

[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester

Cat. No.: B1142260
CAS No.: 660848-81-7
M. Wt: 247.29
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Description

[[2-Methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester is a synthetic organic compound featuring a phenylpropyl backbone conjugated with a methylene-ketone moiety and an aminoacetic acid ethyl ester group.

Properties

IUPAC Name

ethyl 2-(2-benzylprop-2-enoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-18-13(16)10-15-14(17)11(2)9-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIZCHQRGCUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester is C16H18N2O4C_{16}H_{18}N_{2}O_{4} with a molecular weight of 302.33 g/mol. The compound features a phenylpropyl moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester. The following table summarizes findings related to its anticancer activity:

Compound Cell Line IC50 (µM) Mechanism of Action
[2-Methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl esterMCF-7 (breast cancer)25Induction of apoptosis
Hexadecanoic acid ethyl esterMCF-725Cytotoxic activity via mitochondrial pathway
5-Oxo-19 propyl-docosanoic acid methyl esterMCF-725Disruption of cell membrane integrity

The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability. Results indicated that it exhibits significant dose-dependent cytotoxicity, with an IC50 value of 25 µM after 48 hours of treatment .

The anticancer effects of [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester are primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of intrinsic pathways leading to mitochondrial dysfunction and subsequent cell death. The compound may also affect signaling pathways that regulate cell proliferation and survival .

Study 1: Anticancer Efficacy

In a study published in Pharmacognosy Magazine, researchers isolated various compounds from plant extracts and evaluated their anticancer properties against MCF-7 cells. Among these, [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester exhibited a notable inhibition rate of 78.6% at a concentration of 500 µg/mL, indicating strong potential for further development into therapeutic agents .

Study 2: Comparative Analysis

A comparative study examined the biological activities of several esters derived from amino acids. The findings suggested that [2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester had superior cytotoxic effects compared to other tested compounds, which were also evaluated for their ability to induce apoptosis in various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetic Acid, 2-[[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, Ethyl Ester (CAS 497172-12-0)

  • Structural Differences: The sulfur atom (thio group) replaces the amino group in the target compound, and a 4-chlorophenyl substituent is present.
  • Reactivity: Thioesters (like this compound) exhibit higher electrophilicity at the carbonyl carbon compared to amino-substituted analogs, influencing their utility in polymer chemistry and enzyme mimetics .
  • Applications: Thioesters are often intermediates in peptide synthesis, whereas amino-substituted derivatives may favor bioactivity (e.g., enzyme inhibition).
Property Target Compound Thioester Analog (CAS 497172-12-0)
Functional Group Amino Thio
Aromatic Substituent Phenyl 4-Chlorophenyl
Electrophilicity (Carbonyl) Moderate High
Bioactivity Potential Enzyme inhibition Polymer synthesis

Acetic Acid, Cyano-, Ethyl Ester

  • Structural Differences: A cyano (-CN) group replaces the [[2-methylene-1-oxo-3-phenylpropyl]amino] moiety.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making this compound a precursor in heterocyclic synthesis (e.g., pyrimidines) .
  • Stability: Cyano-substituted esters are more hydrolytically stable under acidic conditions compared to amino esters.
Property Target Compound Cyano-Substituted Analog
Substituent Amino-Ketone Cyano
Electrophilicity Moderate High
Hydrolytic Stability Low (pH-sensitive) High
Synthetic Utility Bioactive scaffolds Heterocyclic precursors

Acetic Acid 3-[(2-Acetoxy-ethyl)-methyl-amino]-phenyl Ester

  • Structural Differences: A methyl-amino-acetoxyethyl chain replaces the methylene-ketone-phenyl group.
  • Bioactivity : Such esters are explored for their acetylcholinesterase inhibitory activity, contrasting with the target compound’s undefined pharmacological profile .

Key Research Findings and Trends

  • Synthetic Accessibility: Amino-substituted esters (like the target compound) typically require multi-step syntheses involving Michael addition or reductive amination, whereas thioesters and cyano derivatives are more straightforward to prepare .
  • Thermodynamic Stability: Computational studies suggest that the methylene-ketone group in the target compound may introduce steric strain, reducing stability compared to thio or cyano analogs .
  • Pharmacological Gaps: Unlike its thioester and cyano analogs, the target compound lacks documented biological screening data, highlighting a research gap.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [[2-methylene-1-oxo-3-phenylpropyl]amino]acetic acid ethyl ester, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis is typical for such esters. Begin with preparing the phenylpropyl keto-methylene intermediate via condensation of phenylacetone with formaldehyde under acidic conditions. Subsequent amination with glycine ethyl ester in a polar aprotic solvent (e.g., DMF) at 60–80°C facilitates the formation of the target compound. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) ensures removal of unreacted amines or carbonyl byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodology : Use a combination of 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm the ester and amide linkages, and FT-IR for detecting carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference data with NIST Chemistry WebBook entries for similar esters (e.g., ethyl difluoroacetate, ). Discrepancies in peak assignments require deuterated solvent swaps or 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stressed). Monitor degradation via HPLC-PDA at 254 nm. Hydrolysis of the ester group to acetic acid derivatives is a primary pathway under humid conditions, while thermal degradation (≥80°C) may produce phenylpropylamine byproducts. Use Arrhenius kinetics to model shelf-life predictions .

Q. What mechanistic insights explain the reactivity of the methylene-keto moiety in nucleophilic additions or cycloadditions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the electron density of the α,β-unsaturated ketone system. Validate experimentally via Michael addition reactions with amines or thiols, tracking regioselectivity via LC-MS. Compare activation energies for 1,2- vs. 1,4-addition pathways using kinetic studies under varying temperatures .

Q. How can contradictory data on synthetic yields (e.g., 40% vs. 65%) be reconciled in published protocols?

  • Methodology : Analyze variables such as solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst loadings (e.g., 1 mol% vs. 5 mol% p-TsOH), and reaction time. Reproduce protocols with strict inert conditions (argon/vacuum) and quantify side products (e.g., dimerization via MALDI-TOF). Optimize via Design of Experiments (DoE) to identify critical factors .

Safety and Analytical Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use chemically resistant gloves (butyl rubber, >0.7 mm thickness, >120 min breakthrough time) and A-class respirators for vapor protection. Store in flame-proof cabinets (explosion group IIA) with inert gas headspace to prevent peroxide formation. Avoid aqueous waste discharge; neutralize with 10% NaOH before disposal .

Q. Which chromatographic methods resolve co-eluting impurities during purity analysis?

  • Methodology : Employ reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (20% to 80% over 20 min). For polar impurities, use HILIC or ion-pair chromatography. Validate method robustness via spike-and-recovery experiments with synthetic analogs (e.g., ethyl 2-aminoacetate derivatives ).

Data Validation and Reproducibility

Q. How can researchers validate spectral data when reference standards are unavailable?

  • Methodology : Cross-check NMR chemical shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). For mass spectra , compare fragmentation patterns to structurally related esters in the NIST database (e.g., ethyl isothiocyanatoacetate ). Collaborate with third-party labs for independent verification .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses?

  • Methodology : Implement Process Analytical Technology (PAT) tools (e.g., in-line FT-IR for real-time reaction monitoring). Optimize crystallization conditions (e.g., anti-solvent addition rate) using particle size analyzers. Document critical quality attributes (CQAs) in a risk assessment matrix aligned with ICH Q11 guidelines .

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